1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring, a triazine ring, and a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares structural similarities with 1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, particularly in the piperidine and benzyl groups.
1,3,4-Thiadiazole Derivatives: These compounds also contain heterocyclic rings and are studied for their antimicrobial and antiviral properties.
Uniqueness
This compound is unique due to its combination of piperidine, triazine, and purine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H31N7O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C24H31N7O2/c1-17-16-30-20-21(27(2)24(33)28(3)22(20)32)25-23(30)31(26-17)14-13-29-11-9-19(10-12-29)15-18-7-5-4-6-8-18/h4-8,19H,9-16H2,1-3H3 |
InChI Key |
FJMHHMKVZARXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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